Cas no 1803814-56-3 (2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol)

2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol is a versatile intermediate in organic synthesis, particularly valued for its reactive chloroacetyl and hydroxymethyl functional groups. The benzo[d]oxazole core provides a stable heterocyclic framework, enhancing its utility in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloroacetyl moiety enables nucleophilic substitution reactions, facilitating further derivatization, while the hydroxymethyl group offers additional modification potential. This compound is particularly useful in the synthesis of biologically active molecules due to its balanced reactivity and structural flexibility. Its well-defined chemical properties make it a reliable choice for researchers requiring precise functionalization in complex synthetic pathways.
2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol structure
1803814-56-3 structure
商品名:2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol
CAS番号:1803814-56-3
MF:C10H8ClNO3
メガワット:225.628421783447
CID:4818623

2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol 化学的及び物理的性質

名前と識別子

    • 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol
    • インチ: 1S/C10H8ClNO3/c11-4-8(14)10-12-7-3-6(5-13)1-2-9(7)15-10/h1-3,13H,4-5H2
    • InChIKey: AYRXRIZLWKFGCR-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C1=NC2C=C(CO)C=CC=2O1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • トポロジー分子極性表面積: 63.3
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081003815-1g
2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol
1803814-56-3 98%
1g
$13,907.72 2022-04-02
Alichem
A081003815-250mg
2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol
1803814-56-3 98%
250mg
$6,052.82 2022-04-02
Alichem
A081003815-500mg
2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol
1803814-56-3 98%
500mg
$8,168.06 2022-04-02

2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol 関連文献

2-(2-Chloroacetyl)benzo[d]oxazole-5-methanolに関する追加情報

2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol (CAS No. 1803814-56-3): An Overview of a Promising Compound in Medicinal Chemistry

2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol (CAS No. 1803814-56-3) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its distinctive benzo[d]oxazole core and chloroacetyl substituent, holds potential applications in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective treatments. This article provides a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular structure of 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol is composed of a benzene ring fused with an oxazole ring, with a chloroacetyl group attached to the 2-position and a hydroxymethyl group at the 5-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The chloroacetyl group is known for its reactivity and can participate in various chemical reactions, making it a valuable moiety in synthetic chemistry. The hydroxymethyl group, on the other hand, can form hydrogen bonds and interact with biological targets, enhancing the compound's bioactivity.

In terms of synthesis, several methods have been reported for the preparation of 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol. One common approach involves the reaction of 5-hydroxymethylbenzo[d]oxazole with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic acyl substitution, yielding the desired product in good yields. Another method involves the condensation of 5-hydroxymethylbenzo[d]oxazole with chloroacetic acid followed by dehydration to form the chloroacetyl derivative. These synthetic routes are well-documented in the literature and have been optimized to improve yield and purity.

The biological activities of 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol have been extensively studied in recent years. One notable area of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol may have potential as an anti-inflammatory agent for treating conditions such as arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol has also demonstrated promising anti-cancer properties. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation. These findings highlight the potential of 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol as a lead compound for developing novel anti-cancer drugs.

In addition to its therapeutic applications, 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol has been explored for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These neuroprotective properties make it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The safety profile of 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol has also been evaluated in preclinical studies. Toxicity assessments have revealed that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, more extensive safety studies are needed to fully understand its long-term effects and potential side effects.

In conclusion, 2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol (CAS No. 1803814-56-3) is a multifunctional compound with diverse biological activities that hold significant promise in medicinal chemistry. Its unique chemical structure and versatile functional groups make it an attractive target for further research and development. Ongoing studies are expected to uncover new applications and optimize its therapeutic potential, contributing to advancements in drug discovery and development.

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